molecular formula C4H3ClN2O2 B136805 6-Chlorouracil CAS No. 4270-27-3

6-Chlorouracil

Cat. No.: B136805
CAS No.: 4270-27-3
M. Wt: 146.53 g/mol
InChI Key: PKUFNWPSFCOSLU-UHFFFAOYSA-N
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Description

6-Chlorouracil is a halogenated derivative of uracil, a pyrimidine nucleobase. Its chemical formula is C4H3ClN2O2, and it is known for its role in various biochemical and pharmaceutical applications. The compound is characterized by the presence of a chlorine atom at the sixth position of the uracil ring, which significantly alters its chemical properties and reactivity compared to uracil.

Scientific Research Applications

6-Chlorouracil has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its interactions with nucleic acids and proteins, providing insights into the effects of halogenation on biological molecules.

    Medicine: this compound derivatives have been investigated for their potential antiviral and anticancer properties.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties for various applications.

Mechanism of Action

Target of Action

6-Chlorouracil, a halogenated uracil derivative, primarily targets Thymidylate Synthase (TS) . TS is a crucial enzyme in the nucleic acid metabolism , catalyzing a rate-limiting step in nucleotide synthesis . This makes TS a critical target in chemotherapy .

Mode of Action

The mode of action of this compound is similar to that of other uracil derivatives, such as 5-Fluorouracil . It is thought to bind to the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the action of TS, thereby blocking the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .

Biochemical Pathways

The inhibition of TS by this compound affects the pyrimidine synthesis pathway . This disruption leads to the depletion of dTMP, resulting in subsequent depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances in deoxynucleotide pools can severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .

Pharmacokinetics

Studies on similar uracil derivatives suggest that these compounds exhibit a high affinity for their target enzymes . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability remain to be elucidated.

Result of Action

The primary result of this compound’s action is the inhibition of DNA synthesis and repair, leading to DNA damage and potentially cell death . This makes this compound and other uracil derivatives potent tools in chemotherapy, particularly for cancers with high levels of TS .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the chlorination of uracil by myeloperoxidase or reagent HOCl . Additionally, the presence of certain ions or molecules in the cellular environment could potentially impact the compound’s action.

Safety and Hazards

6-Chlorouracil is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

There is limited information available on the future directions of 6-Chlorouracil .

Biochemical Analysis

Biochemical Properties

It is known that uracil derivatives, including 6-Chlorouracil, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and can involve hydrogen bonding, van der Waals forces, and possibly halogen bonding due to the presence of the chlorine atom .

Cellular Effects

The cellular effects of this compound are not well-studied. It is reasonable to speculate that this compound, like other uracil derivatives, may influence cell function by interacting with cellular biomolecules. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through interactions with biomolecules, possibly involving enzyme inhibition or activation, and changes in gene expression . The presence of the chlorine atom may also enable this compound to participate in halogen bonding, which could influence its interactions with biomolecules .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-characterized. As a uracil derivative, it is likely that this compound participates in pyrimidine metabolism

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, which could influence its localization or accumulation within cells .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles within the cell via targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chlorouracil can be synthesized through several methods. One common approach involves the chlorination of uracil. This process typically uses phosphorus oxychloride (POCl3) as the chlorinating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom at the sixth position with a chlorine atom.

Another method involves the reaction of 2,4,6-trichloropyrimidine with ammonia, followed by selective dechlorination to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes, utilizing similar reagents and conditions as described above. The scalability of these methods allows for the efficient production of the compound in significant quantities, which is essential for its various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

6-Chlorouracil undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the sixth position can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

    Reduction: The compound can be reduced to form 6-aminouracil under specific conditions.

    Oxidation: Oxidative reactions can modify the uracil ring, although these are less common for this compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used, though these reactions are less frequently applied to this compound.

Major Products

    Nucleophilic Substitution: Products include 6-alkoxyuracils, 6-thiouracils, and 6-amino derivatives.

    Reduction: The primary product is 6-aminouracil.

    Oxidation: Oxidative products vary depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another halogenated uracil derivative, widely used as an anticancer agent.

    6-Aminouracil: A reduction product of 6-chlorouracil, with different reactivity and applications.

    6-Methyluracil: A methylated derivative with distinct biological activities.

Uniqueness of this compound

This compound is unique due to the presence of the chlorine atom, which significantly alters its chemical and biological properties compared to other uracil derivatives. This halogenation enhances its ability to participate in nucleophilic substitution reactions and interact with biological targets, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

6-chloro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUFNWPSFCOSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195396
Record name 6-Chlorouracil
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Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4270-27-3
Record name 6-Chlorouracil
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Record name 6-Chlorouracil
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Record name 4270-27-3
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Record name 6-chlorouracil
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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